molecular formula C6H4BrClFN B13970867 2-Bromo-6-chloro-3-fluoroaniline

2-Bromo-6-chloro-3-fluoroaniline

Cat. No.: B13970867
M. Wt: 224.46 g/mol
InChI Key: WWLCUBOFUIHLCO-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-3-fluoroaniline is an aromatic amine with the molecular formula C6H4BrClFN. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring, along with an amino group. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-6-chloro-3-fluoroaniline typically involves multi-step synthesis. One common method starts with 2-fluoroaniline, which undergoes bromination and chlorination reactions. The process can be summarized as follows:

    Bromination: 2-Fluoroaniline is dissolved in sulfuric acid and heated to 180-200°C. Hydrogen bromide and hydrogen peroxide are added, and the mixture is heated to 35-45°C to obtain 3-amino-5-bromo-4-fluorobenzene sulfonic acid hydrobromide.

    Desulfonation: The intermediate is dissolved in anisole, and sulfuric acid is added dropwise.

Industrial Production Methods: Industrial production methods often involve optimizing reaction conditions to increase yield and reduce waste. For example, using anisole as a solvent during the desulfonation step helps reduce the reaction temperature and energy consumption, making the process more suitable for large-scale production .

Chemical Reactions Analysis

2-Bromo-6-chloro-3-fluoroaniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.

    Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 2-bromo-6-chloro-3-fluorophenol can be formed.

    Oxidation Products: Oxidation can yield compounds like 2-bromo-6-chloro-3-fluoronitrobenzene.

    Reduction Products: Reduction can produce derivatives like this compound.

Scientific Research Applications

2-Bromo-6-chloro-3-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-3-fluoroaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

2-Bromo-6-chloro-3-fluoroaniline can be compared with other halogenated anilines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various synthetic applications.

Properties

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

IUPAC Name

2-bromo-6-chloro-3-fluoroaniline

InChI

InChI=1S/C6H4BrClFN/c7-5-4(9)2-1-3(8)6(5)10/h1-2H,10H2

InChI Key

WWLCUBOFUIHLCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)Br)N)Cl

Origin of Product

United States

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